molecular formula C10H9N5S B11043053 4-(Ethylsulfanyl)tetrazolo[1,5-a]quinoxaline CAS No. 62645-08-3

4-(Ethylsulfanyl)tetrazolo[1,5-a]quinoxaline

Cat. No.: B11043053
CAS No.: 62645-08-3
M. Wt: 231.28 g/mol
InChI Key: OOZSNUWODVACOB-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)tetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the tetrazoloquinoxaline family. . The presence of both tetrazole and quinoxaline moieties in the structure provides unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(Ethylsulfanyl)tetrazolo[1,5-a]quinoxaline typically involves the reaction of quinoxaline derivatives with ethylsulfanyl groups under specific conditions. One common method includes the use of tetrazolo[1,5-a]quinoxaline derivatives as starting materials, which are then reacted with ethylsulfanyl reagents . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

4-(Ethylsulfanyl)tetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the quinoxaline ring .

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)tetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways. In anticancer applications, it is believed to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways . The exact molecular targets and pathways may vary depending on the specific application and biological system.

Comparison with Similar Compounds

4-(Ethylsulfanyl)tetrazolo[1,5-a]quinoxaline can be compared to other similar compounds, such as tetrazolo[1,5-a]quinoxaline derivatives and triazoloquinoxalines . These compounds share similar core structures but differ in their substituents and functional groups. The presence of the ethylsulfanyl group in this compound provides unique chemical properties and reactivity, making it distinct from other derivatives. Similar compounds include 1,2,3-triazoloquinoxalines and imidazoquinoxalines, which also exhibit diverse biological activities and applications .

Properties

CAS No.

62645-08-3

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

4-ethylsulfanyltetrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C10H9N5S/c1-2-16-10-9-12-13-14-15(9)8-6-4-3-5-7(8)11-10/h3-6H,2H2,1H3

InChI Key

OOZSNUWODVACOB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=CC=CC=C2N3C1=NN=N3

Origin of Product

United States

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